6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a bromine atom at the 6th position, a methylidene group at the 5th position, and an imidazo[4,5-b]pyridin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by cyclization and functional group modifications. For instance, starting from 5-methylidene-3H-imidazo[4,5-b]pyridin-2-one, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridin-2-one derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound can interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3H-imidazo[4,5-b]pyridin-2-ol
- 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one
Uniqueness
6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one is unique due to the presence of the methylidene group at the 5th position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and material properties .
Properties
Molecular Formula |
C7H4BrN3O |
---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C7H4BrN3O/c1-3-4(8)2-5-6(9-3)11-7(12)10-5/h2H,1H2,(H,9,11,12) |
InChI Key |
RORGPOOAZRZDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=CC2=NC(=O)NC2=N1)Br |
Origin of Product |
United States |
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